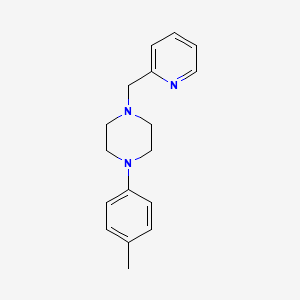

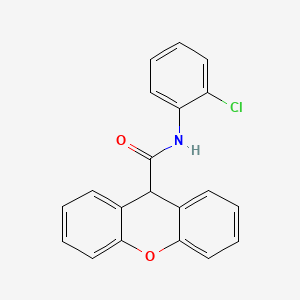

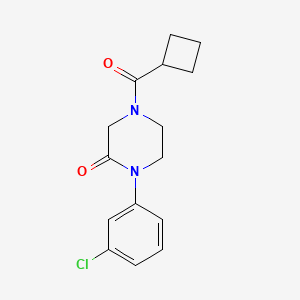

N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-phenoxyacetohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-phenoxyacetohydrazide-related compounds involves condensation reactions between appropriate hydrazides and aldehydes. For instance, similar compounds have been synthesized through reactions involving nitrobenzylidene derivatives and phenoxyacetohydrazide under specific conditions to ensure the formation of the desired hydrazone linkage (Sheng et al., 2015).

Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed using techniques such as X-ray diffraction. They often crystallize in the monoclinic space group, and their structures are stabilized by intermolecular hydrogen bonds and π···π interactions. This reflects the typical behavior of hydrazone compounds in solid-state, forming well-ordered crystalline structures (Sheng et al., 2015).

科学的研究の応用

Nonlinear Optical Properties

A study conducted by Naseema et al. (2010) synthesized three hydrazones, including compounds with structures related to N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-phenoxyacetohydrazide, to investigate their third-order nonlinear optical properties. These compounds exhibited potential for applications in optical devices like optical limiters and switches due to their significant optical power limiting behavior at 532 nm, indicating their suitability for developing advanced optical materials (Naseema et al., 2010).

Antibacterial Activity

A study on hydrazone compounds derived from 4-methylbenzohydrazide with various benzaldehydes, including 4-methyl-N'-(4-nitrobenzylidene)benzohydrazide, revealed that some compounds exhibit moderate antibacterial activity against strains like Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. This suggests the potential of such compounds in developing new antibacterial agents (Lei et al., 2015).

Metal Ion Sensing

Hussain et al. (2017) synthesized derivatives of (E)-N′-nitrobenzylidene-benzenesulfonohydrazide (NBBSH) for the development of a mercury (Hg2+) sensor. The study showcased the ability of NBBSH derivatives to selectively detect Hg2+ ions, highlighting their potential in environmental monitoring and heavy metal detection (Hussain et al., 2017).

Photodegradable Epoxy Networks

Research by Radl et al. (2017) focused on creating photocurable epoxy networks incorporating photolabile o-nitrobenzyl ester groups. These networks can undergo controlled bond cleavage under UV irradiation, offering applications in creating positive tone photoresists for lithographic processes and developing materials with spatially controlled degradability (Radl et al., 2017).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O6/c1-24-15-8-12(14(20(22)23)9-16(15)25-2)10-18-19-17(21)11-26-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,21)/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBAASPMEHBYMK-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=NNC(=O)COC2=CC=CC=C2)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C(=C1)/C=N/NC(=O)COC2=CC=CC=C2)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-phenoxyacetohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5565473.png)

![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5565506.png)

![2-[(2-chlorobenzyl)thio]-4H-1,3-benzothiazin-4-one](/img/structure/B5565513.png)

![N-[(3S*,4R*)-1-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5565533.png)

![2-(2-methoxyethyl)-9-[(3-methylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565545.png)

![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(3-furoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565583.png)